molecular formula C10H11IN2O2 B14839451 3-Cyclopropoxy-6-iodo-N-methylpicolinamide

3-Cyclopropoxy-6-iodo-N-methylpicolinamide

Cat. No.: B14839451
M. Wt: 318.11 g/mol
InChI Key: KVBIZTVUEJBBQZ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-iodo-N-methylpicolinamide is a chemical compound with the molecular formula C10H11IN2O2. It contains a total of 26 atoms: 11 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 iodine atom . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an iodine atom, and a picolinamide moiety.

Preparation Methods

The synthesis of 3-Cyclopropoxy-6-iodo-N-methylpicolinamide involves several steps, typically starting with the preparation of the picolinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, and the iodine atom is added via an iodination reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

3-Cyclopropoxy-6-iodo-N-methylpicolinamide undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropoxy-6-iodo-N-methylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-iodo-N-methylpicolinamide involves its interaction with specific molecular targets. The cyclopropoxy group and iodine atom play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Cyclopropoxy-6-iodo-N-methylpicolinamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11IN2O2

Molecular Weight

318.11 g/mol

IUPAC Name

3-cyclopropyloxy-6-iodo-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H11IN2O2/c1-12-10(14)9-7(15-6-2-3-6)4-5-8(11)13-9/h4-6H,2-3H2,1H3,(H,12,14)

InChI Key

KVBIZTVUEJBBQZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=N1)I)OC2CC2

Origin of Product

United States

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